(1-Chloro-2,2-difluorocyclopropyl)methanol

Beschreibung

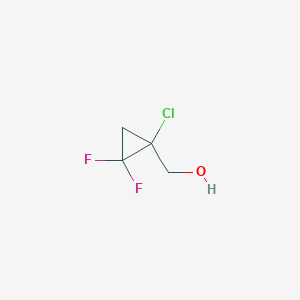

(1-Chloro-2,2-difluorocyclopropyl)methanol (CAS: 2418706-86-0) is a halogenated cyclopropane derivative with the molecular formula C₄H₅ClF₂O and a molecular weight of 142.53 g/mol . Its structure features a cyclopropane ring substituted with chlorine, two fluorine atoms, and a hydroxymethyl group. The compound is commercially available through suppliers like Aaron Chemicals LLC, with packaging options ranging from 50 mg to 1 g . Current literature and patent records for this compound are sparse, as indicated by PubChemLite data showing zero patents and zero literature citations .

Eigenschaften

IUPAC Name |

(1-chloro-2,2-difluorocyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIAEIBCVSJSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2,2-difluorocyclopropyl)methanol typically involves the reaction of 1,1-difluoro-2-chloroethylene with methanol under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Chloro-2,2-difluorocyclopropyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

(1-Chloro-2,2-difluorocyclopropyl)methanol has the molecular formula CHClFO. It is synthesized through the reaction of 1,1-difluoro-2-chloroethylene with methanol, typically in the presence of a catalyst such as a strong acid or base to facilitate cyclopropane formation.

Reaction Types

The compound can participate in various chemical reactions:

- Oxidation : Converts to ketones or aldehydes.

- Reduction : Forms alcohols or other reduced derivatives.

- Substitution : The chlorine atom can be replaced with other functional groups.

Chemistry

In synthetic chemistry, this compound serves as an intermediate in creating complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Biology

Research indicates that this compound may exhibit biological activities, particularly in its interactions with biomolecules. Studies are ongoing to evaluate its potential effects on enzyme activity and cellular pathways.

Medicine

The compound is being investigated for therapeutic properties, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.

- Anticancer Properties : Research is exploring its ability to inhibit cancer cell proliferation.

Industrial Applications

In the industrial sector, this compound is explored for its utility in developing new materials and chemical processes. Its unique properties may lead to innovations in product formulations and manufacturing techniques.

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated compounds. The reaction conditions were optimized to achieve high yields and purity, showcasing its versatility in synthetic applications.

In a biological study, this compound was tested for its interaction with specific receptors. The results indicated a modulation of receptor activity, suggesting potential applications in drug development aimed at targeting these pathways.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Enables new synthetic methodologies |

| Biology | Interaction with biomolecules | Potential for drug discovery |

| Medicine | Antiviral and anticancer activities | New therapeutic options |

| Industry | Development of new materials | Innovations in product formulations |

Wirkmechanismus

The mechanism of action of (1-Chloro-2,2-difluorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Related Compounds

Structural and Functional Analogues

The following compounds were selected for comparison based on structural motifs (halogenation, cyclopropane rings) or functional groups (methanol, chloro substituents):

(1-Chloro-2,2-difluorocyclopropyl)methanol

- Molecular Formula : C₄H₅ClF₂O

- Molecular Weight : 142.53 g/mol

- Physical State: Not explicitly stated in sources (likely liquid or low-melting solid)

- Key Features : Cyclopropane core with Cl, F₂, and hydroxymethyl substituents.

1-Chloro-2,4-dinitrobenzene

- Molecular Formula : C₆H₃ClN₂O₄

- Molecular Weight : 218.55 g/mol

- Physical State : Solid (m.p. 48–50°C)

- Key Features : Nitro and chloro substituents on a benzene ring.

- Toxicity : High acute toxicity (rat oral LD₅₀: 1070 mg/kg; human skin LD₅₀: 0.03 mg) .

- Applications : Used in organic synthesis (e.g., preparation of 2,4-dinitrophenyl methyl ether) and as a dye intermediate .

Isoflurane

- Molecular Formula : C₃H₂ClF₅O

- Molecular Weight : 184.49 g/mol

- Physical State : Liquid

- Key Features : Trifluoroethyl and difluoromethyl ether groups.

- Applications : Inhalation anesthetic (trade name Forane) .

1-(1-Chloro-2,2-difluorocyclopropyl)methanamine Hydrochloride

- Molecular Formula : C₅H₈Cl₂F₂N

- Molecular Weight : 200.03 g/mol

- Key Features : Cyclopropane ring with Cl, F₂, and an amine hydrochloride group.

Comparative Analysis

Structural Differences and Reactivity

- Cyclopropane vs. This strain may facilitate ring-opening reactions or nucleophilic substitutions .

- Functional Groups: The hydroxymethyl group in the target compound contrasts with nitro groups in 1-Chloro-2,4-dinitrobenzene and the ether linkage in Isoflurane. These differences dictate divergent reactivity—e.g., the methanol group may undergo oxidation or esterification, while nitro groups favor electrophilic aromatic substitution .

Toxicity and Environmental Impact

- Isoflurane’s low acute toxicity aligns with its medical use, though chronic exposure risks (e.g., occupational hazards) are well-documented .

Biologische Aktivität

(1-Chloro-2,2-difluorocyclopropyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H6ClF2O. Its structure includes a cyclopropane ring with two fluorine atoms and one chlorine atom attached, which significantly influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by mimicking natural substrates. This competitive inhibition can alter metabolic pathways.

- Receptor Modulation : It has the potential to interact with various receptors in the body, affecting signaling pathways related to inflammation and cellular proliferation.

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that compounds with difluorocyclopropane structures exhibit antimicrobial properties. A study demonstrated that analogs of this compound showed significant inhibition against bacterial strains such as E. coli and S. aureus .

Cytotoxic Effects

In vitro assays revealed that this compound exhibits cytotoxic effects on cancer cell lines. The compound induced apoptosis in human breast cancer cells, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

-

Study on Anticancer Properties :

- Objective : To assess the cytotoxicity of this compound on various cancer cell lines.

- Findings : The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 breast cancer cells.

- : The results support further exploration into its mechanism of action and potential therapeutic applications .

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against pathogenic bacteria.

- Methodology : Disc diffusion method was employed to measure inhibition zones.

- Results : Significant inhibition was observed against both gram-positive and gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains difluorocyclopropane group | Antimicrobial and anticancer properties |

| 1,1-Difluorocyclopropane | Lacks chlorine substituent | Limited biological activity |

| 1-Fluoro-3-methylcyclobutane | Different ring structure | Lower cytotoxicity compared to target |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high regioselectivity in the cyclopropanation step during the synthesis of (1-Chloro-2,2-difluorocyclopropyl)methanol?

- Methodology : Utilize transition metal catalysts such as rhodium or copper complexes to facilitate cyclopropanation. Reaction conditions (e.g., temperature ≤ 0°C, inert atmosphere) must be tightly controlled to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., methanol) ensures high purity (>95%) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR to confirm fluorine and cyclopropane ring geometry.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight.

- X-ray crystallography : Resolves ambiguities in stereochemistry .

Q. What solvent systems are suitable for recrystallizing this compound without compromising stability?

- Methodology : Methanol or ethanol at low temperatures (0–5°C) is preferred due to the compound’s moderate polarity. Avoid protic solvents at elevated temperatures to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and difluoro substituents influence reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Experimentally, compare reaction rates under Suzuki-Miyaura conditions using palladium catalysts. The electron-withdrawing fluoro groups may reduce nucleophilic attack, while the chloro substituent directs electrophilic substitution .

Q. What experimental approaches can resolve contradictory NMR data (e.g., unexpected splitting patterns) in cyclopropane derivatives?

- Methodology :

- Variable-temperature NMR : Assess dynamic effects like ring puckering.

- NOESY : Identify spatial proximity of substituents.

- Computational modeling : Simulate spectra using software like Gaussian to correlate experimental and theoretical data .

Q. How can researchers optimize enantioselective synthesis of this compound for chiral drug intermediates?

- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis with ligands like BINAP. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution during cyclopropanation may enhance selectivity .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodology : Conduct pH-dependent stability studies (HPLC tracking degradation products). Use isotopic labeling () to trace hydrolysis pathways. Computational studies (MD simulations) model protonation states and bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.